molecular formula C8H4F3N3O2 B13195237 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B13195237
M. Wt: 231.13 g/mol
InChI Key: ZJQIXUOQOHMTQZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxylic acid with a trifluoromethyl-substituted diketone under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the pyrazolo[1,5-a]pyrimidine core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-3-4(7(15)16)14-6(13-5)1-2-12-14/h1-3H,(H,15,16)

InChI Key

ZJQIXUOQOHMTQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=C(C=C(N2N=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

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